Home > Products > Screening Compounds P41143 > 1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea
1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea - 1705098-07-2

1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea

Catalog Number: EVT-2503039
CAS Number: 1705098-07-2
Molecular Formula: C16H19ClN4O2
Molecular Weight: 334.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a novel type II positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor (nAChR). [] It exhibits a unique pharmacological profile, potentiating acetylcholine (ACh)-evoked currents with an EC50 value of ∼1 μM. [] A-867744 increases the potency, Hill slope, and maximal efficacy of ACh concentration responses and enhances spontaneous inhibitory postsynaptic current activity. []

Relevance: Although A-867744 shares the 4-chlorophenyl substituent with 1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea, it belongs to a different chemical class (sulfonamide-substituted pyrrole) compared to the urea-substituted pyrazole structure of the main compound. []

4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-236)

Compound Description: SC-236 is a selective cyclooxygenase-2 (COX-2) inhibitor. [] In a study using carbon tetrachloride-treated mice, SC-236 significantly reduced liver fibrosis. [] When administered in combination with a 5-lipoxygenase (5-LO) inhibitor, it reduced both liver necroinflammation and fibrosis. [] In macrophages, SC-236 exhibited concentration-dependent inhibition of prostaglandin (PG) E2 formation. []

4-[3-[4-(2-Methylimidazol-1-yl)-phenylthio]]phenyl-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,610)

Compound Description: CJ-13,610 is a 5-lipoxygenase (5-LO) inhibitor. [] Co-administration of CJ-13,610 with SC-236 resulted in a reduction of both necroinflammation and fibrosis in carbon tetrachloride-treated mice. [] CJ-13,610 effectively blocked leukotriene B4 biosynthesis in macrophages. []

Relevance: While CJ-13,610 contains a tetrahydro-2H-pyran ring like 1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea, it is structurally distinct as it features a carboxamide group attached to the pyran ring and lacks the pyrazole-urea core of the main compound. []

4-(3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide (PF-4191834)

Compound Description: PF-4191834 is a novel, selective, non-redox 5-lipoxygenase (5-LOX) inhibitor. [] It is effective in treating inflammation and pain. [] PF-4191834 shows high potency in enzyme- and cell-based assays and in a rat model of acute inflammation. [] It demonstrates a potent inhibition of 5-LOX with an IC50 of 229 ± 20 nM. []

2-(4-((2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Derivatives (12a-12i)

Compound Description: These are a series of nine novel pyrazole-based heterocycles attached to a sugar moiety. [] They were synthesized and evaluated for their anti-diabetic activity. [] Compounds 12f, 12h, and 12i demonstrated moderate anti-diabetic activity compared to the standard drug remogliflozin. []

(5aR)-5,5-Difluoro-5a-methyl-N-(1-((S)-3-(methylsulfonyl)phenyl)(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxamide (23)

Compound Description: Compound 23 is a tool molecule with properties suitable for in vivo imaging of T cells. [] While not optimal for clinical use, it suggests the possibility of developing interleukin-2-inducible T-cell kinase (Itk)-selective PET ligands for imaging the distribution of T cells in patients. []

(1E)-5-[1-(4-Piperidinyl)-3-(4-pyridinyl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-inden-1-one oxime

Compound Description: This compound is a potent inhibitor of B-Raf kinase. [] It exhibits stable interactions with Ile463 and His539 at the entrance of the B-Raf active site and forms a water wire connecting N2 of the pyrazole ring, Cys532, and Ser536. []

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (29b, MRE2028F20)

Compound Description: MRE2028F20 is a highly potent and selective A2B adenosine receptor antagonist. [] It exhibits a Ki value of 38 nM for the human A2B adenosine receptor and greater than 1000 nM for human A1, A2A, and A3 adenosine receptors. []

Relevance: Though MRE2028F20 shares the pyrazole core with 1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea, it is structurally different, belonging to the xanthine derivative family. [] It has a dipropyl-substituted xanthine ring attached to the pyrazole, in contrast to the simpler urea substitution in the main compound. []

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (62b, MRE2029F20)

Compound Description: MRE2029F20 is another potent and selective A2B adenosine receptor antagonist from the xanthine derivative family. [] It exhibits a high affinity for the human A2B adenosine receptor (Ki = 5.5 nM) with excellent selectivity over other human adenosine receptor subtypes. []

Relevance: Similar to MRE2028F20, MRE2029F20 shares the pyrazole core with 1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea but is structurally different due to its xanthine core and benzo[1,3]dioxol-5-yl substitution. []

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (72b, MRE2030F20)

Compound Description: MRE2030F20 is a potent and selective A2B adenosine receptor antagonist, also belonging to the xanthine derivative family. [] It displays high affinity (Ki = 12 nM) for the human A2B adenosine receptor with good selectivity against other human adenosine receptor subtypes. []

Relevance: Like other MRE compounds, MRE2030F20 shares the pyrazole core with 1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea but differs structurally due to its xanthine core and 3,4-dimethoxyphenyl substitution. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a key metabolite of venetoclax (ABT-199), a B-cell lymphoma-2 (Bcl-2) protein inhibitor. [] It is formed through nitro reduction of venetoclax, likely by gut bacteria. [] Approximately 13% of an administered dose of venetoclax is recovered as M30 in feces. []

4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major metabolite of venetoclax (ABT-199), formed through oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring. [] It is primarily formed by cytochrome P450 isoform 3A4 (CYP3A4) and represents 12% of total drug-related material in circulation. []

4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Venetoclax, ABT-199)

Compound Description: Venetoclax is a B-cell lymphoma-2 (Bcl-2) protein inhibitor currently in clinical development for hematologic malignancies. [] It is primarily cleared by hepatic metabolism and excreted through feces. [] Venetoclax undergoes biotransformation through oxidation, sulfation, and nitro reduction, with the latter likely occurring via gut bacteria. []

Overview

1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea is a synthetic organic compound that has attracted attention in various fields of scientific research due to its unique molecular structure and potential biological activities. This compound features a chlorophenyl group, a pyrazolyl moiety, and a tetrahydropyran unit, making it a versatile candidate for chemical synthesis and pharmacological studies. Its diverse functional groups allow for a range of chemical reactions and applications in medicinal chemistry.

Source and Classification

This compound is classified as a urea derivative, which is a category of organic compounds characterized by the presence of the functional group -NH2CO-. The specific structure of 1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea positions it within the broader class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The compound's unique combination of structural features makes it an interesting subject for further research in medicinal chemistry and drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea typically involves multiple synthetic steps:

  1. Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with an appropriate diketone or aldehyde under acidic or basic conditions to form the pyrazole structure. For example, phenylhydrazine can react with 3-chloroacetophenone to yield the corresponding pyrazole.
  2. Introduction of the Tetrahydropyran Moiety: The tetrahydropyran unit can be introduced through alkylation reactions where a tetrahydropyran derivative reacts with the pyrazole intermediate. This step often requires the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
  3. Attachment of the Chlorobenzyl Group: The chlorobenzyl component can be added via nucleophilic substitution reactions with 3-chlorobenzyl chloride in the presence of a base. This step is crucial for completing the urea linkage.
  4. Formation of Urea Linkage: Finally, the urea bond is formed by reacting the amine functional group from the pyrazole with an isocyanate or carbamate derivative, completing the synthesis of the target compound .
Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea can be described as follows:

  • Molecular Formula: C15_{15}H18_{18}ClN3_{3}O
  • Molecular Weight: Approximately 295.77 g/mol
  • Key Functional Groups:
    • Urea group (-NH2_2CO)
    • Pyrazole ring
    • Tetrahydropyran moiety
    • Chlorophenyl substituent

The compound's crystal structure reveals that it possesses distinct bond lengths and angles consistent with typical organic compounds. The presence of both aromatic and aliphatic components in its structure contributes to its chemical reactivity and potential interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea can participate in several types of chemical reactions:

  • Oxidation: The compound can undergo oxidation using agents like potassium permanganate or hydrogen peroxide, potentially leading to oxidized derivatives that may exhibit altered biological activities.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, converting certain functional groups into alcohols or other reduced forms.
  • Substitution Reactions: The chlorobenzyl group can engage in nucleophilic substitution reactions where nucleophiles such as amines or thiols replace the chlorine atom, yielding various substituted derivatives .
Mechanism of Action

The mechanism of action for 1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea likely involves its interaction with specific enzymes or receptors within biological systems. Preliminary studies suggest that this compound may inhibit certain enzymes involved in cell proliferation or inflammatory pathways, indicating potential applications in treating diseases such as cancer or inflammatory disorders. Further research is needed to elucidate the precise molecular targets and pathways affected by this compound .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea include:

  • Appearance: Typically appears as a white to off-white crystalline solid.

Chemical Properties

The chemical properties include:

  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in nonpolar solvents.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining how the compound behaves in various chemical environments and its compatibility with other substances during synthesis and application.

Applications

Scientific Uses

The applications of 1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea span several fields:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects, particularly as an anti-inflammatory or anticancer agent due to its ability to modulate enzyme activity.
  2. Chemical Synthesis: Serves as a building block for synthesizing more complex molecules in organic chemistry.
  3. Biological Research: Used in studies exploring enzyme inhibition mechanisms and receptor interactions, contributing to drug discovery efforts.

Properties

CAS Number

1705098-07-2

Product Name

1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea

IUPAC Name

1-(3-chlorophenyl)-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea

Molecular Formula

C16H19ClN4O2

Molecular Weight

334.8

InChI

InChI=1S/C16H19ClN4O2/c17-13-2-1-3-14(8-13)19-16(22)20-15-9-18-21(11-15)10-12-4-6-23-7-5-12/h1-3,8-9,11-12H,4-7,10H2,(H2,19,20,22)

InChI Key

XUJQNOBAUALTKA-UHFFFAOYSA-N

SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)NC3=CC(=CC=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.